
2-Epi jaspine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Epi jaspine B, also known as this compound, is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
2-Epi jaspine B exhibits potent antitumor properties, primarily through its selective inhibition of sphingosine kinases (SphK1 and SphK2). Research indicates that this compound can induce apoptosis and affect cell cycle progression in various cancer cell lines.
- Mechanism of Action : The compound's action involves the modulation of sphingolipid metabolism, leading to increased levels of ceramide, which is known to promote apoptosis in cancer cells. For instance, a study demonstrated that this compound analogs showed significant antiproliferative effects with IC50 values ranging from 0.68 to 5.68 μM against the A375 melanoma cell line .
- Case Study : In gastric cancer cells (HGC-27), this compound was shown to induce non-apoptotic cell death characterized by cytoplasmic vacuolation, suggesting that it activates alternative cell death pathways independent of traditional apoptotic mechanisms .
Synthesis and Structural Modifications
The synthesis of this compound involves complex organic chemistry techniques aimed at enhancing its biological activity through structural modifications.
- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently. For example, a total synthesis approach utilizing stereoselective reactions has been reported, where key intermediates were synthesized through palladium-catalyzed carbonylative cyclization .
- Analog Development : Researchers have created numerous analogs of this compound to explore structure-activity relationships. Modifications to the hydrophobic side chain have led to the identification of new compounds with enhanced selectivity for SphK1 over SphK2, demonstrating the potential for developing targeted therapies .
Selective Inhibition of Sphingosine Kinases
The selective inhibition of sphingosine kinases by this compound is a critical aspect of its application in cancer therapy.
- Inhibitory Potency : Studies have shown that certain analogs exhibit over 125-fold selectivity for SphK1 compared to SphK2, making them valuable candidates for further development as therapeutic agents .
- Therapeutic Implications : The ability to selectively inhibit SphK1 could lead to reduced side effects compared to non-selective inhibitors, paving the way for safer cancer treatments.
Biological Evaluation and Toxicity Studies
Understanding the toxicity profile of this compound is essential for its therapeutic application.
- Cytotoxicity Assessments : Various studies have evaluated the cytotoxic effects of this compound across multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). Results indicate that while it exhibits significant cytotoxicity, the mechanism differs across cell types, with some showing non-apoptotic forms of cell death .
Future Directions and Research Opportunities
The promising biological activities associated with this compound suggest several avenues for future research:
- Clinical Trials : Further exploration in clinical settings is necessary to assess the efficacy and safety profile in humans.
- Combination Therapies : Investigating the potential synergistic effects when combined with other anticancer agents could enhance therapeutic outcomes.
特性
分子式 |
C18H37NO2 |
---|---|
分子量 |
299.5 g/mol |
IUPAC名 |
(2R,3S,4S)-4-amino-2-tetradecyloxolan-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 |
InChIキー |
FBQCDJRSCUVUFL-KSZLIROESA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@H]([C@H](CO1)N)O |
正規SMILES |
CCCCCCCCCCCCCCC1C(C(CO1)N)O |
同義語 |
2-epi-jaspine B 2-epi-pachastrissamine jaspine B pachastrissamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。